molecular formula C18H17N3O3 B11308671 N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11308671
M. Wt: 323.3 g/mol
InChI Key: AFSCKSBTKVWQJR-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

    N-benzyl: This part of the compound contains a benzyl group attached to the nitrogen atom.

    2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a phenoxy group. The methyl group at position 5 adds further complexity.

Preparation Methods

Synthetic Routes::

    Iodine-Assisted Protocol:

Reaction Conditions::
  • The iodine-assisted protocol typically uses mild reaction conditions, making it practical for laboratory-scale synthesis.
Industrial Production Methods::
  • Unfortunately, specific industrial production methods for this compound are not widely documented. research continues to explore scalable and efficient routes.

Chemical Reactions Analysis

N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can participate in various reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: May be reduced to modify its properties.

    Substitution: Benzyl and phenoxy groups can undergo substitution reactions.

Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed would vary accordingly.

Scientific Research Applications

This compound finds applications across scientific domains:

    Medicine: Investigated for potential therapeutic effects, especially in cancer treatment.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

The precise mechanism by which N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C18H17N3O3/c1-13-20-18(21-24-13)15-8-5-9-16(10-15)23-12-17(22)19-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

AFSCKSBTKVWQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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